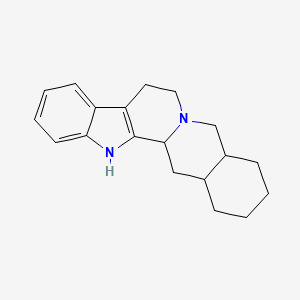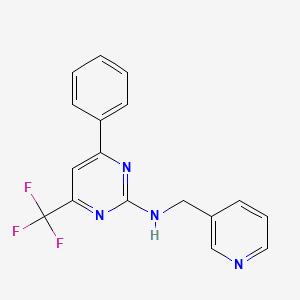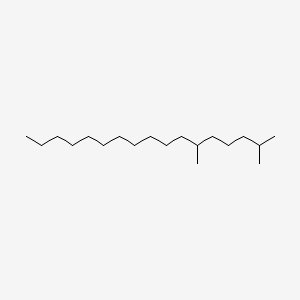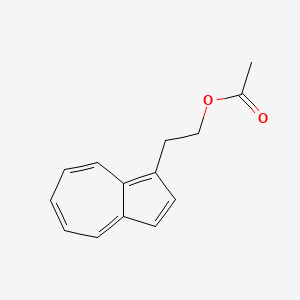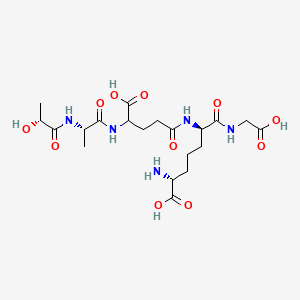
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Synthesis of Immunostimulating Peptides
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine plays a significant role in the synthesis of immunostimulating peptides. Kołodziejczyk et al. (2009) describe a new method for synthesizing FK-156, a peptide containing this compound, which has shown potential in stimulating the immune system. This synthesis approach simplifies the production of key intermediates, contributing to the development of immunostimulatory agents (Kołodziejczyk, Kołodziejczyk, & Stoev, 2009).
Enhancement of Host Resistance to Infections
Mine et al. (1983) investigated the protective effects of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine (FK-156) in mice against various microbial infections. The study found that FK-156 significantly enhanced the defense of mice against systemic infections caused by extracellular and intracellular organisms (Mine, Yokota, Wakai, Fukada, Nishida, Goto, & Kuwahara, 1983).
Transpeptidase Activity Research
Pollock et al. (1974) conducted research on a transpeptidase activity in Escherichia coli involving the formation of a specific compound containing D-lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine. Their study focused on understanding the enzymatic processes in bacterial cell walls and how these processes are affected by various compounds (Pollock, Nguyen-Distèche, Ghuysen, Coyette, Linder, Salton, Kim, Perkins, & Reynolds, 1974).
Macrophage Activation in Antitumor Activity
Schultz and Altom (1986) explored the role of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine in activating macrophages and its implications in antitumor activity against lung carcinoma metastases. This study highlights the potential therapeutic applications of the compound in cancer treatment (Schultz & Altom, 1986).
Conformational Energy Calculations of Peptide Chains
Barnickel et al. (1979) conducted conformational energy calculations on peptides containing D-lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine. This research contributes to understanding the structural properties of these peptides and their potential interactions in biological systems (Barnickel, Labischinski, Bradaczek, Giesbrecht, 1979).
Propriétés
Numéro CAS |
76490-22-7 |
|---|---|
Nom du produit |
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine |
Formule moléculaire |
C20H33N5O11 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
(2R,6R)-2-amino-6-[[4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12+,13?/m0/s1 |
Clé InChI |
RNZKYQHTFUFVSS-ZLUZDFLPSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(CCC(=O)N[C@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Synonymes |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



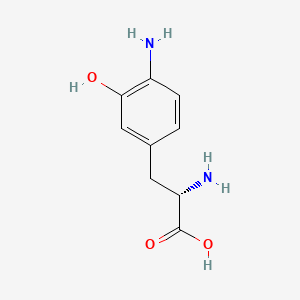
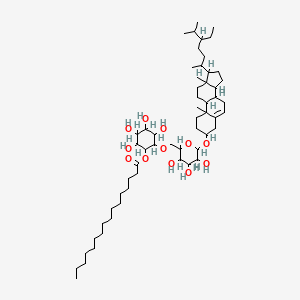
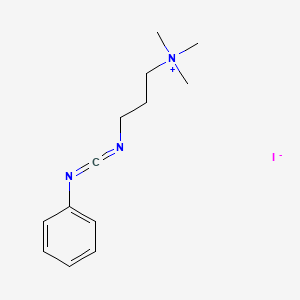
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
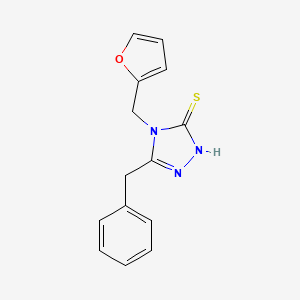
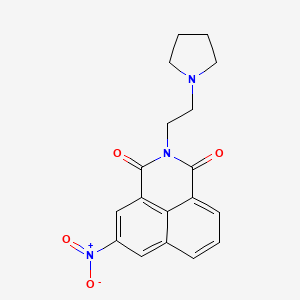
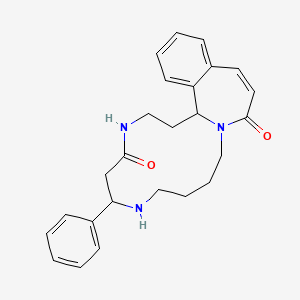
![4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)
